(Z)-1-Chloro-4-(2-nitrovinyl)benzene

Cardiovascular pharmacology Vasorelaxation Nitrostyrene derivatives

(Z)-1-Chloro-4-(2-nitrovinyl)benzene (CAS 706-07-0), also known as 4-chloro-β-nitrostyrene, is a halogenated nitrostyrene derivative with the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol. The compound features a 4-chlorophenyl ring conjugated to a nitrovinyl moiety, endowing it with strong electrophilic character that underpins its utility as a Michael acceptor in synthetic chemistry and as a bioactive scaffold in pharmacological research.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Cat. No. B13030594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-Chloro-4-(2-nitrovinyl)benzene
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5-
InChIKeyGLJATYFHELDGEA-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-4-Chloro-β-nitrostyrene: Identity & Procurement


(Z)-1-Chloro-4-(2-nitrovinyl)benzene (CAS 706-07-0), also known as 4-chloro-β-nitrostyrene, is a halogenated nitrostyrene derivative with the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol . The compound features a 4-chlorophenyl ring conjugated to a nitrovinyl moiety, endowing it with strong electrophilic character that underpins its utility as a Michael acceptor in synthetic chemistry and as a bioactive scaffold in pharmacological research [1]. It is commercially available as a solid with a melting point of 112–116 °C and is primarily sourced for research and development purposes .

Why (Z)-4-Chloro-β-nitrostyrene Is Irreplaceable


Within the β-nitrostyrene family, biological activity and chemical reactivity are exquisitely sensitive to both the nature of the aromatic substituent and the stereochemistry of the nitrovinyl double bond. The 4-chloro substituent modulates electrophilicity differently than 4-fluoro, 4-bromo, or unsubstituted analogs, directly influencing target engagement in pharmacological assays [1]. Moreover, the (Z)-configuration confers distinct reactivity in cycloaddition and Michael addition reactions compared to the more common (E)-isomer, with computational studies demonstrating that (Z)-β-nitrostyrenes are inherently more reactive than their (E)-counterparts [2]. These structural determinants mean that substituting a generic nitrostyrene for (Z)-1-chloro-4-(2-nitrovinyl)benzene will yield non-equivalent results in both biological and synthetic applications.

(Z)-4-Chloro-β-nitrostyrene: Key Differentiation Evidence


cGMP-Independent Vasorelaxation Mechanism

trans-4-Chloro-β-nitrostyrene (T4CN) demonstrated concentration-dependent vasorelaxation of phenylephrine (PHE)-precontracted rat aortic rings with an IC₅₀ of 66.74 µM [1]. Critically, the vasorelaxant effect of T4CN was not attenuated by endothelium removal, L-NAME (a nitric oxide synthase inhibitor), or ODQ (a soluble guanylate cyclase inhibitor), indicating a mechanism independent of the NO/cGMP pathway [1]. This contrasts with the parent compound 1-nitro-2-phenylethene, whose vasorelaxant effect was significantly reduced by ODQ pretreatment , indicating that the 4-chloro substitution shifts the pharmacological mechanism away from cGMP-dependent pathways toward direct calcium channel modulation.

Cardiovascular pharmacology Vasorelaxation Nitrostyrene derivatives Calcium channel

Enterococcus faecalis Biofilm Inhibition

1-Chloro-4-(2-nitrovinyl)benzene demonstrated antibiofilm activity against Enterococcus faecalis with an IC₅₀ of 2.29 × 10³ nM (2.29 µM) in a crystal violet staining assay after 20 hours [1]. While direct head-to-head data with other 4-halogenated nitrostyrenes in the same assay are not available from this source, the β-nitrostyrene class is known to show substituent-dependent antibacterial activity, with halogenated derivatives generally outperforming non-halogenated analogs [2].

Antimicrobial resistance Biofilm inhibition Enterococcus faecalis Nitrostyrene

(Z)-Stereochemistry Reactivity in Cycloaddition

Molecular Electron Density Theory (MEDT) studies have established that (Z)-β-nitrostyrenes are inherently more reactive than the corresponding (E)-isomers in [3+2] cycloaddition reactions due to higher electrophilic character and lower activation energies [1]. As a (Z)-configured nitrostyrene, (Z)-1-chloro-4-(2-nitrovinyl)benzene benefits from this stereoelectronic activation, offering a reactivity advantage over the more commonly employed (E)-4-chloro-β-nitrostyrene in dipolar cycloaddition applications.

Synthetic chemistry Cycloaddition Stereochemistry Molecular Electron Density Theory

Melting Point Differentiation Among Halogenated Analogs

The melting point of 4-chloro-β-nitrostyrene (112–116 °C) is distinct from its 4-fluoro (100–102 °C) and 4-bromo (148–150 °C) [1] analogs. This thermal property not only serves as a purity and identity quality control marker during procurement but also reflects differences in crystal packing that can influence solid-state stability and formulation behavior.

Physicochemical properties Quality control Halogenated nitrostyrenes Solid-state characterization

Application Scenarios for (Z)-4-Chloro-β-nitrostyrene


cGMP-Independent Vasorelaxation Probe

Researchers investigating calcium-mediated vasorelaxation mechanisms can employ (Z)-1-chloro-4-(2-nitrovinyl)benzene as a pharmacological tool that induces vasorelaxation independently of the NO/sGC/cGMP pathway [1]. Its IC₅₀ of 66.74 µM against PHE-induced contraction in rat aortic rings provides a quantitative benchmark for dose-response studies, while its resistance to ODQ and L-NAME distinguishes it from the parent nitrostyrene scaffold [1].

Gram-Positive Biofilm Inhibition Screening

For antimicrobial discovery programs targeting Enterococcus faecalis biofilms, this compound offers a validated IC₅₀ of 2.29 µM as a starting point for hit-to-lead optimization [1]. Its established antibiofilm activity supports inclusion in focused libraries designed to combat drug-resistant Gram-positive infections .

(Z)-Configured Dipolarophile for Cycloaddition

Synthetic chemists requiring enhanced reactivity in [3+2] cycloaddition reactions can leverage the (Z)-configuration of this nitrostyrene, which computational studies have shown to be inherently more reactive than the (E)-isomer [1]. This stereoelectronic advantage enables exo-selective transformations that are less accessible with the (E)-isomer.

Halogen-Specific Melting Point for QC Identification

Procurement and quality control teams can use the distinct melting point range of 112–116 °C to rapidly verify the identity and purity of received material, differentiating it from closely related 4-fluoro (100–102 °C) and 4-bromo (148–150 °C) nitrostyrenes that may be co-inventoried [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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